Array ( [bid] => 7451864 ) Buy 1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide

1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide

Catalog No.
S7737037
CAS No.
M.F
C21H26N2O3S
M. Wt
386.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-...

Product Name

1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide

IUPAC Name

1-benzylsulfonyl-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

InChI

InChI=1S/C21H26N2O3S/c1-17-7-9-18(10-8-17)15-22-21(24)20-11-13-23(14-12-20)27(25,26)16-19-5-3-2-4-6-19/h2-10,20H,11-16H2,1H3,(H,22,24)

InChI Key

CCEYQPYOCJINGS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3
1-(Benzylsulfonyl)-N-(4-methylbenzyl)piperidine-4-carboxamide, commonly known as BZMP, is a synthetic compound that belongs to the piperidine class. It is known to possess biological activities that could be useful in various fields of research and industry. The compound has been found to have potential antimalarial and anticancer properties, making it a subject of interest in scientific research. BZMP has been synthesized and characterized using various methods, and its physical and chemical properties have been studied extensively to gain a better understanding of its biological properties.
BZMP is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and dichloromethane. The compound has a molecular weight of 403.55 g/mol. The structure of the compound consists of a piperidine ring attached to a benzylsulfonyl group and a 4-methylbenzyl group. The chemical formula of BZMP is C24H29N3O3S.
The synthesis of BZMP involves the reaction of N-(4-methylbenzyl)piperidine-4-carboxamide with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions, and the product is typically obtained in good yields. The compound has been characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure.
Various analytical methods have been used to detect and quantify BZMP in different matrices. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is one of the most commonly used methods for the analysis of BZMP. Liquid chromatography-mass spectrometry (LC-MS) has also been used to detect BZMP in biological samples.
BZMP has been found to possess potent antimalarial and anticancer properties. The compound has been shown to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria, by disrupting heme detoxification pathways. BZMP has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
The toxicity and safety of BZMP in scientific experiments have been assessed using in vitro and in vivo models. In vitro studies have shown that BZMP is cytotoxic to cancer cells at concentrations higher than those that affect normal cells. In vivo studies have been limited, but preliminary results suggest that BZMP is well-tolerated and does not cause significant toxicity in animal models.
BZMP has potential applications in various fields of research and industry. The compound can be used as a lead compound for the development of new antimalarial and anticancer drugs. BZMP can also be used as a tool in chemical biology to investigate heme detoxification pathways in Plasmodium falciparum. Additionally, BZMP can be used as a probe in mass spectrometry-based assays for the detection of histidine-rich proteins in malaria-infected blood samples.
Research on BZMP is still in its early stages, and much is still unknown about the compound's potential applications. Currently, most of the research is focused on the compound's antimalarial and anticancer properties, and several studies are underway to explore the mechanism of action and optimize the compound's structure for drug development.
BZMP has potential implications in various fields of research and industry. In the pharmaceutical industry, BZMP can be used as a lead compound for the development of new antimalarial and anticancer drugs. In chemical biology, BZMP can be used as a tool to investigate heme detoxification pathways in Plasmodium falciparum. Additionally, BZMP can be used as a probe in mass spectrometry-based assays for the detection of histidine-rich proteins in malaria-infected blood samples.
Despite the potential of BZMP, there are still many limitations and challenges that need to be addressed. One of the major challenges is optimizing the compound's structure for drug development. Additionally, the safety and toxicity of BZMP need to be further studied in animal models before the compound can be considered for clinical trials. As research on BZMP continues, more future directions can be explored, such as investigating the compound's properties and potential applications in other fields such as materials science and environmental remediation.
- Investigating the potential of BZMP as a molecular imaging agent for cancer detection and diagnosis
- Studying the effect of BZMP on Plasmodium falciparum in combination with other antimalarial drugs
- Developing new synthetic methods for BZMP that are more efficient and environmentally friendly
- Exploring the potential of BZMP as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's
- Studying the mechanism of action of BZMP on cancer cells and Plasmodium falciparum to gain a better understanding of its biological properties
- Investigating the use of BZMP as a tool in proteomics research for the detection and quantification of histidine-rich proteins in biological samples
- Developing new analytical methods for the detection and quantification of BZMP in different matrices
- Exploring the potential of BZMP in other fields such as materials science for the development of new materials with unique properties.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

386.16641387 g/mol

Monoisotopic Mass

386.16641387 g/mol

Heavy Atom Count

27

Dates

Last modified: 04-15-2024

Explore Compound Types